![molecular formula C9H8ClN3 B13323140 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13323140.png)
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are also utilized to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives.
Electrophilic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Typical reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceutical compounds and other bioactive molecules .
科学的研究の応用
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, suppression of viral replication, or modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclopropyl group but shares the pyrrolo[2,3-d]pyrimidine core structure.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a chlorine atom, offering different reactivity and applications.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Features an additional iodine atom, which can further enhance its reactivity in cross-coupling reactions.
Uniqueness
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and biological activities. The cyclopropyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
特性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-6(5-1-2-5)3-11-9(7)13-4-12-8/h3-5H,1-2H2,(H,11,12,13) |
InChIキー |
SZKMEPJJSHVYIC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CNC3=C2C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


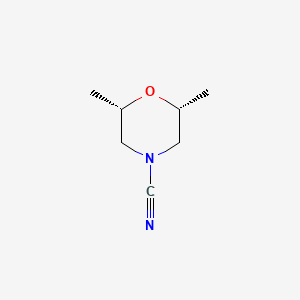
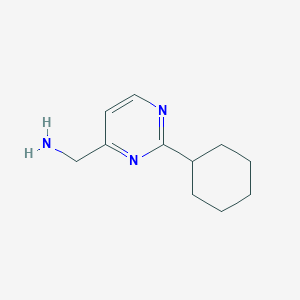
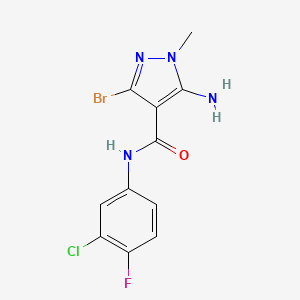
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
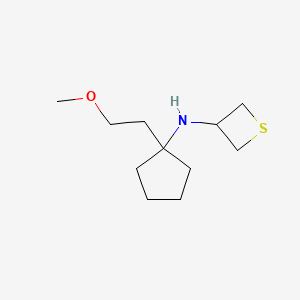
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane](/img/structure/B13323106.png)
![2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323109.png)
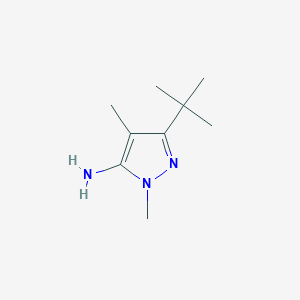
![tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B13323119.png)
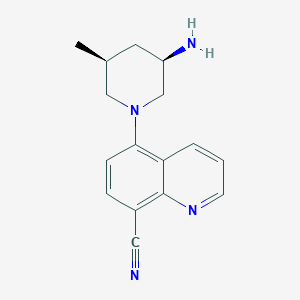
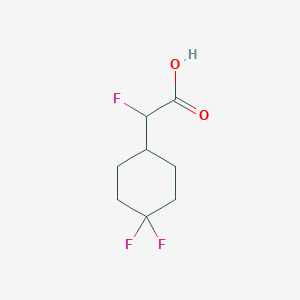
![(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B13323129.png)
